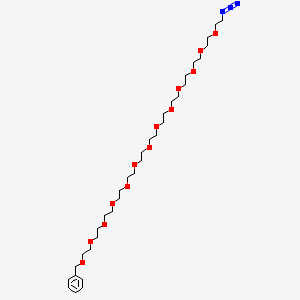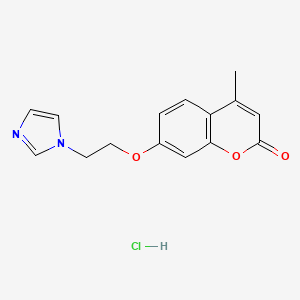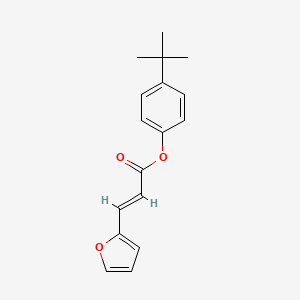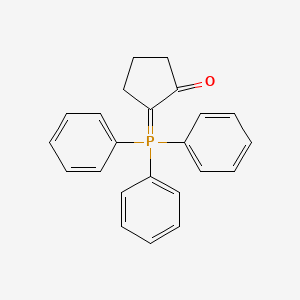
Benzyl-PEG13-azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl-PEG13-azide is a heterobifunctional polyethylene glycol (PEG) linker that contains a benzyl group and an azide group. This compound is primarily used in click chemistry, where the azide group reacts with terminal alkynes and cyclooctyne derivatives. The molecular formula of this compound is C33H59N3O13, and it has a molecular weight of 705.83 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
Benzyl-PEG13-azide can be synthesized through various methods. One common approach involves the azidonation of benzyl alcohols. This process typically uses azidotrimethylsilane (TMSN3) as the azide source in the presence of a copper (II) triflate catalyst . Another method involves the use of sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to convert benzyl halides to benzyl azides .
Industrial Production Methods
Industrial production of this compound often involves continuous-flow processes to ensure high yield and purity. These methods utilize recyclable catalysts and mild reaction conditions to facilitate the azidation of benzyl alcohols .
化学反応の分析
Types of Reactions
Benzyl-PEG13-azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Common Reagents and Conditions
Azidotrimethylsilane (TMSN3): Used for azidonation reactions.
Copper (II) triflate: Catalyst for azidation reactions.
Lithium aluminum hydride (LiAlH4): Reducing agent for converting azides to amines.
Dimethyl sulfoxide (DMSO): Solvent for nucleophilic substitution reactions.
Major Products
Triazoles: Formed through CuAAC reactions.
Amines: Formed through reduction of the azide group.
科学的研究の応用
Benzyl-PEG13-azide has a wide range of applications in scientific research:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.
Biology: Employed in the development of bioconjugates and labeling of biomolecules.
Medicine: Utilized in the synthesis of drug delivery systems and targeted therapies.
Industry: Applied in the production of advanced materials and polymers.
作用機序
The primary mechanism of action for Benzyl-PEG13-azide involves its participation in click chemistry reactions. The azide group reacts with terminal alkynes or cyclooctyne derivatives to form stable triazole linkages . This reaction is highly specific and efficient, making it ideal for various applications in chemical synthesis and bioconjugation.
類似化合物との比較
Similar Compounds
Benzyl azide: Similar in structure but lacks the PEG linker.
Alkyl azides: Similar reactivity but different alkyl groups.
Aryl azides: Similar reactivity but different aromatic groups.
Uniqueness
Benzyl-PEG13-azide is unique due to its heterobifunctional nature, combining a benzyl group and a PEG linker with an azide group. This structure allows for versatile applications in click chemistry and bioconjugation, making it more adaptable than simpler azides.
特性
分子式 |
C33H59N3O13 |
|---|---|
分子量 |
705.8 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C33H59N3O13/c34-36-35-6-7-37-8-9-38-10-11-39-12-13-40-14-15-41-16-17-42-18-19-43-20-21-44-22-23-45-24-25-46-26-27-47-28-29-48-30-31-49-32-33-4-2-1-3-5-33/h1-5H,6-32H2 |
InChIキー |
KGIGIUYKSVCNMG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-pent-4-ynylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B11938453.png)



![N-[4-[(2S)-4-ethylmorpholin-2-yl]-2-methylphenyl]-4-propan-2-ylbenzenesulfonamide;hydrochloride](/img/structure/B11938477.png)



![9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide](/img/structure/B11938519.png)

![2-[[7-[(3S)-3-aminopiperidin-1-yl]-3,5-dimethyl-2-oxoimidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile;dihydrochloride](/img/structure/B11938526.png)

